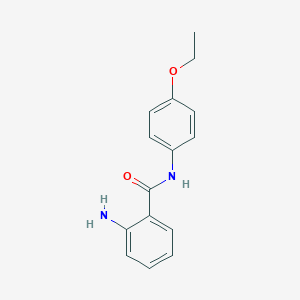

2-amino-N-(4-ethoxyphenyl)benzamide

Overview

Description

The compound "2-amino-N-(4-ethoxyphenyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are of significant interest in medicinal chemistry due to their potential therapeutic applications. Although the provided papers do not directly discuss "2-amino-N-(4-ethoxyphenyl)benzamide," they do provide insights into the synthesis, characterization, and biological evaluation of structurally related benzamide compounds.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions, as seen in the preparation of N-(5-amino-2,4-diethoxyphenyl)benzamide, where acylation and reduction reactions were employed . Similarly, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives was achieved through a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives . These methods suggest that the synthesis of "2-amino-N-(4-ethoxyphenyl)benzamide" could potentially be carried out through similar acylation reactions using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The papers describe the characterization of these compounds using various techniques such as infrared spectra, NMR, elemental analysis, and mass spectrometry . These techniques would be applicable for analyzing the molecular structure of "2-amino-N-(4-ethoxyphenyl)benzamide" to confirm its identity and purity.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions depending on their substituents. The papers do not provide specific reactions for "2-amino-N-(4-ethoxyphenyl)benzamide," but they do mention the biological evaluation of similar compounds, indicating that these derivatives can interact with biological targets such as enzymes and receptors . This suggests that "2-amino-N-(4-ethoxyphenyl)benzamide" may also undergo chemical reactions relevant to its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. For instance, the presence of different substituents can affect the compound's ability to form crystalline forms, as seen with the polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide . The electronic properties, such as the HOMO-LUMO energy gap, can also be determined using computational methods like density functional theory (DFT), which provides insights into the compound's stability and reactivity . These analyses would be relevant for understanding the properties of "2-amino-N-(4-ethoxyphenyl)benzamide."

Scientific Research Applications

-

Synthesis of Benzamides

- Field : Organic Chemistry

- Application : 2-amino-N-(4-ethoxyphenyl)benzamide is used in the synthesis of benzamide derivatives .

- Method : The reaction is performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results : This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

-

Fluorescent Probe

- Field : Biochemistry

- Application : 2-amino-N-(4-ethoxyphenyl)benzamide has been used as a fluorescent probe for the detection of cysteine and glutathione in biological samples.

- Method : The specific method of application is not mentioned in the source.

- Results : The specific results or outcomes are not mentioned in the source.

-

Proteomics Research

-

Antimicrobial Activity

- Field : Microbiology

- Application : Certain complexes of 2-amino-N-(4-ethoxyphenyl)benzamide have shown good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

- Method : The specific method of application is not mentioned in the source .

- Results : The specific results or outcomes are not mentioned in the source .

Safety And Hazards

The safety data sheet for “2-amino-N-(4-ethoxyphenyl)benzamide” indicates that it is harmful if swallowed and is suspected of causing genetic defects . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood . In case of exposure or concern, medical attention or advice should be sought .

properties

IUPAC Name |

2-amino-N-(4-ethoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16/h3-10H,2,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWXUOKYYNLILZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353730 | |

| Record name | 2-amino-N-(4-ethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-ethoxyphenyl)benzamide | |

CAS RN |

19562-43-7 | |

| Record name | 2-amino-N-(4-ethoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

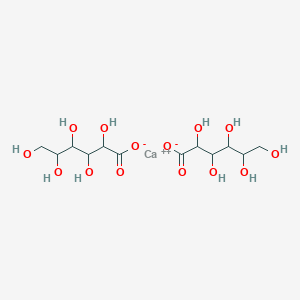

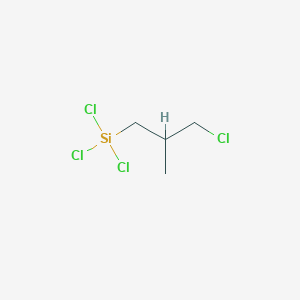

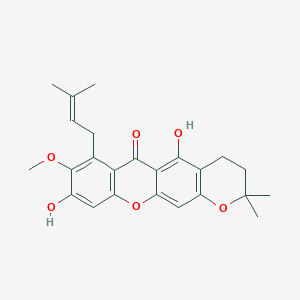

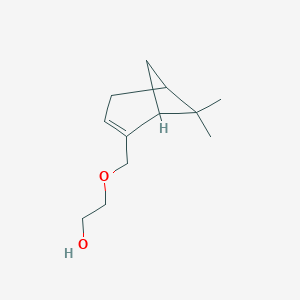

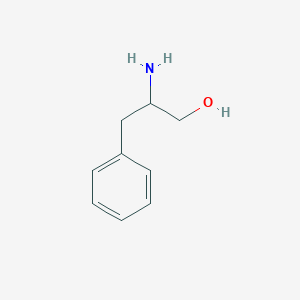

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.